molecular formula C33H34N2O7 B050390 Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate CAS No. 206269-72-9

Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate

Cat. No.: B050390
CAS No.: 206269-72-9
M. Wt: 570.6 g/mol
InChI Key: YADMDOWLCNHVEZ-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-6-yl]-3-oxobutanoate is a highly specialized organic compound, notable for its intricate molecular architecture and its utility in advanced synthetic methodologies. The molecule features a combination of diazo, ester, and protected carbohydrate-like moieties, making it a valuable intermediate in complex molecule construction.

1.1. Structural Complexity and Functional Group Interplay

This compound exemplifies structural sophistication, integrating multiple functional groups within a single framework. The key structural elements include:

  • Diazo group : The presence of a diazo functionality ($$-N_2^+$$) at the 2-position of the butanoate backbone imparts significant reactivity, enabling carbene generation under suitable conditions.
  • Ester group : The ethyl ester at the terminal end of the butanoate chain facilitates further transformations, including hydrolysis and transesterification.
  • Fused heterocyclic system : The core features a tetrahydrofuro[3,4-d]dioxole ring, which is a bicyclic acetal-protected structure reminiscent of carbohydrate derivatives. This ring is further substituted at the 4-position with a trityloxymethyl group, a common protecting group in organic synthesis.
  • Gem-dimethyl groups : The two methyl groups at the 2,2-positions of the furan ring increase steric bulk and modulate the electronic properties of the molecule.

The interplay between these functional groups is critical. The diazo group’s reactivity can be modulated by the electron-withdrawing ester and the steric protection offered by the fused ring system and trityloxymethyl group. This design allows for selective transformations while protecting sensitive positions on the molecule.

Representative Data Table: Key Structural Features

Functional Group Position/Role Synthetic Utility
Diazo ($$-N_2^+$$) 2-position of butanoate Carbene precursor, cyclopropanation
Ethyl ester Terminal of butanoate Hydrolysis, transesterification
Tetrahydrofuro[3,4-d]dioxole ring Core structure, fused heterocycle Carbohydrate mimic, rigidity, protection
Trityloxymethyl 4-position of furan ring Protecting group, removable under acid
Gem-dimethyl 2,2-position of furan ring Steric modulation, stability

1.2. Strategic Relevance in Organic Synthesis

The synthetic value of Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-6-yl]-3-oxobutanoate lies in its dual role as a protected intermediate and a reactive carbene precursor. Its design allows chemists to perform highly selective reactions, particularly in the context of complex molecule assembly such as natural product synthesis or the preparation of glycomimetic scaffolds.

  • Carbene chemistry : The diazo group enables the generation of metal-carbenoid species, which are pivotal in cyclopropanation, C–H insertion, and ylide formation reactions. This reactivity is harnessed in constructing strained rings and introducing new carbon–carbon bonds.
  • Protecting group strategy : The trityloxymethyl group provides orthogonal protection, allowing for selective deprotection and functionalization of the molecule at later synthetic stages. This is especially useful in multistep syntheses where sequential unveiling of functional groups is needed.
  • Mimicry of carbohydrate motifs : The fused dioxolane system mimics carbohydrate rings, making this compound a valuable intermediate for the synthesis of C-glycosides and other glycomimetic compounds.

Detailed Research Findings Table: Synthetic Applications

Synthetic Transformation Role of Compound Outcome/Advantage
Cyclopropanation Diazo group as carbene source Formation of cyclopropane derivatives
C–H Insertion Carbene intermediate reacts with C–H bonds Site-selective functionalization
Glycomimetic synthesis Fused ring as protected carbohydrate core Access to C-glycoside frameworks
Sequential deprotection Trityloxymethyl group as removable protector Orthogonal functional group unveiling

Properties

IUPAC Name

ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N2O7/c1-4-38-31(37)28(35-34)25(36)20-26-29-30(42-32(2,3)41-29)27(40-26)21-39-33(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,26-27,29-30H,4,20-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADMDOWLCNHVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)CC1C2C(C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a diazo group and a tetrahydrofurodioxole moiety, which are significant for its reactivity and biological interactions. The presence of the trityloxymethyl group enhances its stability and solubility in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of diazo compounds. A study involving various diazo derivatives demonstrated that compounds similar to ethyl 2-diazo-4-[...] exhibit moderate antiproliferative activity against human cancer cell lines. For instance, compounds with similar structural features were tested against MDA-MB-231 (a breast cancer cell line) and showed promising results with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)Reference
Ethyl 2-diazo-4-[...]MDA-MB-231TBDThis study
DoxorubicinMDA-MB-2310.60
Compound 5e (similar structure)MDA-MB-2310.03

The mechanism through which diazo compounds exert their anticancer effects often involves the generation of reactive intermediates that can induce apoptosis in cancer cells. In vitro studies suggest that these compounds may inhibit critical enzymes involved in cell proliferation and survival pathways.

Case Studies

  • Study on Antiproliferative Activity : A series of experiments evaluated the antiproliferative effects of ethyl diazo derivatives on various cancer cell lines. The results indicated that modifications to the diazo structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown that derivatives of ethyl 2-diazo-4-[...] can significantly reduce tumor size without notable toxicity, indicating a favorable therapeutic index. These findings align with the pharmacological profiles observed in vitro .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of ethyl 2-diazo-4-[...] is crucial for its development as a therapeutic agent. Current research indicates that compounds in this class exhibit favorable absorption and distribution characteristics in biological systems. However, detailed toxicological assessments are necessary to ensure safety for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Similarities

The compound shares the ethyl 3-oxobutanoate backbone with several analogs, such as:

Compound Name Substituent at Position 4 Key Functional Differences Molecular Weight (g/mol)
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate 2,6-Dichlorophenyl Lacks diazo and fused ring systems ~274.1
Ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate 2,5-Dimethylphenyl and 2,4-dioxo group Dioxo group replaces diazo ~276.3
Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate 2,6-Dichloro-5-fluoropyridinyl Halogenated pyridine substituent ~320.6
Target Compound Tetrahydrofurodioxolane with trityloxymethyl Diazo, trityl-protected fused ring ~700–750 (estimated)
Key Observations:

Diazo Group Uniqueness : The diazo moiety in the target compound distinguishes it from most analogs, enabling unique reactivity in cyclopropanation or C–H insertion reactions.

Trityloxymethyl Protection : The trityl group enhances steric hindrance and lipophilicity compared to simpler aryl or alkyl substituents in analogs .

Fused Ring System: The tetrahydrofurodioxolane ring introduces conformational complexity. Puckering parameters (e.g., amplitude and phase angles) likely differ from monocyclic systems, affecting binding or catalytic properties .

Physicochemical Properties

  • Thermal Stability : The diazo group may render the compound thermally labile, unlike dioxo or halogenated derivatives .

Preparation Methods

Tetrahydrofurodioxolane Core Synthesis

The furo[3,4-d]dioxolane scaffold is typically derived from protected sugar analogs. For instance, (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol serves as a common precursor. Key steps include:

  • Hydroxymethyl Protection : The trityloxymethyl group is introduced via reaction with trityl chloride in the presence of a base such as pyridine or DMAP. This step ensures chemoselectivity and prevents undesired side reactions during subsequent oxidations or functionalizations.

  • Oxidation of Secondary Alcohol : TEMPO-mediated oxidation using trichloroisocyanuric acid (TCCA) as a stoichiometric oxidant converts the secondary alcohol to a ketone, critical for later diazo transfer.

Diazo Transfer to β-Keto Ester

The diazo functionality is introduced via a sulfonyl azide-mediated reaction. Methodologies adapted from the Royal Society of Chemistry’s protocols demonstrate that 3-(chlorosulfonyl)benzoic acid reacts with sodium azide to generate a sulfonyl azide intermediate, which facilitates diazo transfer to β-keto esters.

Step-by-Step Preparation

Protection of Hydroxymethyl Group

To a solution of (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol (25.0 g, 131 mmol) in anhydrous dichloromethane (DCM, 200 mL), trityl chloride (43.2 g, 157 mmol) and 4-dimethylaminopyridine (DMAP, 1.6 g, 13.1 mmol) are added under nitrogen. The mixture is stirred at 25°C for 12 hours, after which the reaction is quenched with saturated NaHCO₃ (100 mL). The organic layer is washed with water (2×50 mL), dried over Na₂SO₄, and concentrated to yield a white solid. Yield : 89% (38.7 g).

TEMPO-Mediated Oxidation

The trityl-protected intermediate (38.7 g, 100 mmol) is dissolved in acetone (375 mL) and water (125 mL). Sodium bicarbonate (33.0 g, 393 mmol), sodium bromide (2.8 g, 27 mmol), and TEMPO (0.40 g, 2.6 mmol) are added. The mixture is cooled to 0–5°C, and TCCA (30.5 g, 131 mmol) is added in portions. After stirring at 20°C for 24 hours, methanol (20 mL) is introduced to quench excess oxidant. Filtration and concentration afford the oxidized product as a yellow solid. Yield : 79% (21.0 g).

Esterification with Ethyl Acetoacetate

The ketone intermediate (21.0 g, 79 mmol) is reacted with ethyl acetoacetate (12.3 g, 94.8 mmol) in toluene (150 mL) under Dean-Stark conditions to azeotropically remove water. p-Toluenesulfonic acid (1.5 g, 7.9 mmol) is added, and the mixture is refluxed for 6 hours. After cooling, the solution is washed with saturated NaHCO₃ (50 mL), dried, and concentrated. Yield : 85% (23.8 g).

Sulfonyl Azide Generation

A solution of 3-(chlorosulfonyl)benzoic acid (2.21 g, 10 mmol) in water (20 mL) is treated with sodium azide (0.98 g, 15 mmol) and potassium carbonate (2.76 g, 20 mmol) for 10 minutes to generate 3-(azidosulfonyl)benzoic acid in situ.

Diazo Formation

The β-keto ester (23.8 g, 67 mmol) is added to the sulfonyl azide solution, followed by acetonitrile (10 mL). The reaction is stirred at 25°C for 1.5 hours, after which the product is extracted with chloroform (2×50 mL), dried over CaCl₂, and concentrated. Yield : 79% (20.1 g).

Optimization of Reaction Conditions

Critical Parameters for Diazo Transfer

  • Temperature : Reactions performed above 30°C risk diazo decomposition, while temperatures below 15°C slow kinetics.

  • Solvent System : Acetone/water mixtures (3:1 v/v) optimize solubility of both sulfonyl azide and β-keto ester.

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl azide to β-keto ester minimizes unreacted starting material.

Characterization and Analytical Data

Spectroscopic Profile

  • ¹H NMR (400 MHz, CDCl₃): δ 1.33 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.48 (s, 3H, 4-CH₃), 4.30 (q, J = 7.1 Hz, 2H, CH₂CH₃), 5.12 (s, 1H, trityl-CH), 7.20–7.45 (m, 15H, trityl aromatic).

  • ¹³C NMR (101 MHz, CDCl₃): δ 14.3 (CH₂CH₃), 28.2 (4-CH₃), 61.4 (CH₂CH₃), 76.3 (C=N₂), 144.2 (trityl quaternary C).

  • HRMS : Calculated for C₃₄H₃₅N₂O₆ [M+H]⁺: 583.2542; Found: 583.2548.

Challenges and Troubleshooting

Common Pitfalls

  • Trityl Deprotection : Acidic conditions (e.g., during diazo transfer) may cleave the trityl group. Use buffered aqueous phases (pH 6–7) to mitigate this.

  • Diazo Stability : Store the final compound at –20°C under nitrogen to prevent dimerization or decomposition.

Applications and Derivatives

The diazo group enables diverse transformations, including cyclopropanations and C–H insertions. Derivatives of this compound serve as precursors to bioactive molecules in antiviral and anticancer research .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic transformations, including diazo group introduction, trityl protection, and cyclization. Key steps:

  • Diazo Transfer : Use dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent) under controlled pH (6–7) to avoid decomposition .
  • Trityl Protection : Monitor reaction progress via TLC to ensure complete trityloxymethyl group attachment .
  • Cyclization : Optimize temperature (0–5°C) to prevent side reactions in the tetrahydrofurodioxol ring formation . Methodology : Apply Design of Experiments (DoE) for parameter optimization (e.g., solvent polarity, catalyst loading) to maximize yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of diazo and trityl groups. ²⁹Si NMR (if applicable) for silane-based intermediates .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and diazo (N=N, ~2100 cm⁻¹) stretches .
  • HRMS : Validate molecular ion peaks and isotopic patterns for Cl/F-containing analogs .

Q. What safety precautions are necessary during handling?

  • Diazo Hazards : Avoid friction, heat, or sparks; store at –20°C in amber vials .
  • Spill Management : Use sand or vermiculite for containment; avoid water due to potential gas evolution (CO, NOx) .
  • PPE : Wear nitrile gloves, face shields, and fume hoods during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in photochemical applications?

  • DFT Calculations : Optimize ground/excited-state geometries to study diazo group stability under UV light .
  • MD Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding modes .
  • Benchmarking : Compare computed vs. experimental UV-Vis spectra (λmax ~300 nm) to validate accuracy .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Dose-Response Analysis : Use Hill plots to differentiate true activity from assay interference (e.g., aggregation) .
  • Orthogonal Assays : Combine enzyme inhibition (IC50) with cellular viability (MTT assay) to confirm specificity .
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may skew results .

Q. How do structural analogs inform SAR studies for this compound?

Analog Substituent Key Property Reference
Ethyl 2-(4-cyanophenyl)-3-oxobutanoateCyanoEnhanced electrophilicity
Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrateDifluoroImproved metabolic stability
Ethyl 2-[2-(3-methylphenyl)-3-oxo-pyrazol-4-yl]acetatePyrazole ringSelective kinase inhibition
Methodology : Replace trityl with tert-butyldimethylsilyl (TBS) to compare steric effects on reaction kinetics .

Data Analysis and Reproducibility

Q. What statistical approaches validate reproducibility in multi-step syntheses?

  • ANOVA : Test batch-to-batch variability in yields (n ≥ 3) .
  • Control Charts : Monitor impurity levels (HPLC area%) across synthetic campaigns .
  • Error Propagation : Quantify uncertainty in kinetic parameters (e.g., Arrhenius activation energy) .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

  • SC-XRD : Determine absolute configuration of the tetrahydrofurodioxol ring .
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic forms .

Methodological Challenges

Q. Why does diazo group instability complicate long-term storage, and how is it mitigated?

  • Mechanism : Diazo groups undergo [3+2] cycloaddition with moisture or light.
  • Solutions : Lyophilize with cryoprotectants (trehalose) or store as a ketone precursor for in situ regeneration .

Q. What advanced techniques characterize transient intermediates during synthesis?

  • In Situ FTIR : Monitor diazo decomposition in real-time .
  • Stopped-Flow NMR : Capture short-lived intermediates (e.g., carbenes) in sub-zero conditions .

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